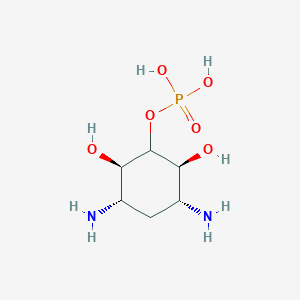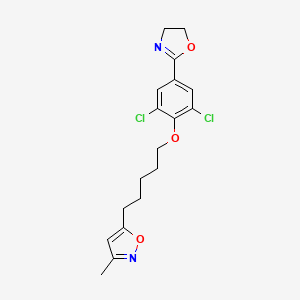![molecular formula C15H24O2 B1203552 (2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1203552.png)
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is a guaiane-type sesquiterpenoid hemiketal. It has garnered attention due to its diverse pharmacological activities, including anti-cancer, hepatoprotective, anti-inflammatory, and anti-viral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is typically extracted from the essential oil of Curcumae rhizoma. The extraction process involves steam distillation followed by purification steps such as column chromatography . The compound can also be synthesized through chemical modification of related sesquiterpenoids, involving steps like epoxidation and cyclization .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from natural sources, given the complexity of its synthetic routes. The large-scale extraction involves the use of advanced distillation techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur using reagents like bromine or chlorine, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol has a wide range of scientific research applications:
Wirkmechanismus
The compound exerts its effects through multiple molecular targets and pathways:
GABA(A) Receptors: It acts as an allosteric enhancer of GABA(A) receptors, facilitating GABA-activated currents and modulating neural activity.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.
Anti-cancer Mechanisms: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Curcumin: Another bioactive compound from Curcumae rhizoma with anti-inflammatory and anti-cancer properties.
Turmerone: A sesquiterpenoid with similar pharmacological activities.
Uniqueness
(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is unique due to its specific molecular structure, which confers distinct pharmacological activities. Unlike curcumin and turmerone, this compound has a unique combination of a five-membered ring and a six-membered ring, contributing to its diverse bioactivities .
Eigenschaften
Molekularformel |
C15H24O2 |
|---|---|
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
(2S,5S,8S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol |
InChI |
InChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3/t11-,12-,13-,14?,15-/m0/s1 |
InChI-Schlüssel |
QRMPRVXWPCLVNI-XIQJJJERSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]2C13C[C@H]([C@@](O3)(CC2=C)O)C(C)C |
Kanonische SMILES |
CC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C |
Synonyme |
curcumol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-Hydroxy-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B1203471.png)
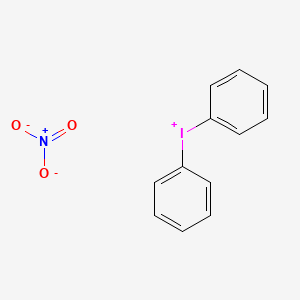

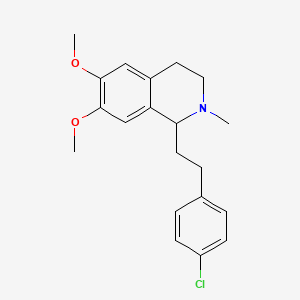
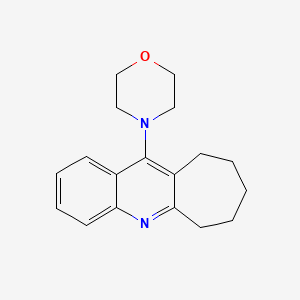
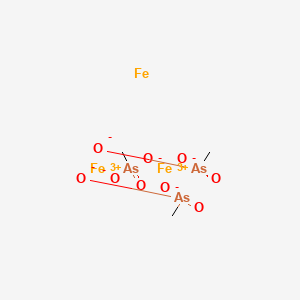
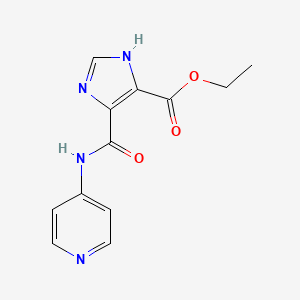
![N-[(4-methoxyphenyl)-oxomethyl]-1-piperidinecarboxamide](/img/structure/B1203481.png)
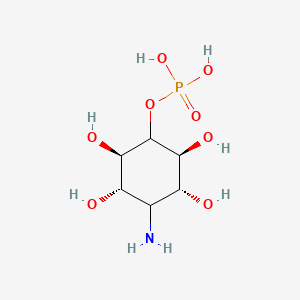
![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)

